molecular formula C10H12Cl2N2O3S B2827375 2,5-dichloro-N-morpholinobenzenesulfonamide CAS No. 294849-19-7

2,5-dichloro-N-morpholinobenzenesulfonamide

Cat. No.: B2827375
CAS No.: 294849-19-7
M. Wt: 311.18
InChI Key: PVMNYJRGWHSMNP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2,5-dichloro-N-morpholinobenzenesulfonamide is represented by the formula C10H12Cl2N2O3S . The molecular weight of the compound is 311.18 .

Scientific Research Applications

SB-399885 as a Cognitive Enhancer

SB-399885, a compound structurally related to benzenesulfonamides, has been identified as a potent and selective 5-HT6 receptor antagonist with significant cognitive-enhancing properties. It demonstrates high affinity for human recombinant and native 5-HT6 receptors, displaying over 200-fold selectivity over other receptors, ion channels, and enzymes. Its cognitive-enhancing effects were evident in aged rats, where it reversed age-dependent deficits in water maze spatial learning and novel object recognition paradigms, likely mediated by enhancements of cholinergic function. This supports the potential therapeutic utility of 5-HT6 receptor antagonists in disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Protein Kinase Inhibition

Isoquinolinesulfonamides, including compounds structurally related to benzenesulfonamides, have been identified as novel and potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C. These inhibitors, such as H-8 and H-7, exhibit selective inhibition towards certain protein kinases, with significant implications for the treatment of diseases involving dysregulated kinase activity. The inhibitory effect is attributed to the direct interaction of the compounds with the active center of the enzyme, offering a pathway for the development of targeted therapeutics (Hidaka et al., 1984).

Carbonic Anhydrase Inhibition

A series of ureido benzenesulfonamides incorporating 1,3,5-triazine moieties has been reported to inhibit carbonic anhydrase (CA) isoforms, particularly the tumor-associated hCA IX, with high potency and selectivity. These compounds demonstrate the versatility of benzenesulfonamide derivatives in designing inhibitors for specific isoforms of enzymes, potentially offering new avenues for anticancer and antimetastatic agents (Lolak et al., 2019).

Antioxidant and Enzyme Inhibitory Activity

Benzenesulfonamides incorporating 1,3,5-triazine moieties have also been investigated for their antioxidant properties and as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These activities are associated with potential therapeutic applications in treating diseases like Alzheimer's and Parkinson's, as well as in managing pigmentation disorders. The compounds showed moderate to high enzyme inhibitory potency, indicating their potential as multifunctional therapeutic agents (Lolak et al., 2020).

Anti-Breast Cancer Activity

Research into novel benzenesulfonamide derivatives, such as 4-{3-[2-(2-Morpholin-4-yl-ethoxy)phenyl]-5-phenyl-pyrazol-1-yl}-benzenesulfonamide, has revealed significant anti-breast cancer activity. The compound exhibited better anticancer activity against MCF7 cells compared to the standard drug, 4-hydroxytamoxifen, highlighting the potential of benzenesulfonamide derivatives in developing new anticancer therapies (Kumar et al., 2020).

Safety and Hazards

The safety data sheet for a similar compound, 2,5-Dichlorobenzoic acid, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water . If irritation occurs, seek medical advice .

Properties

IUPAC Name

2,5-dichloro-N-morpholin-4-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2O3S/c11-8-1-2-9(12)10(7-8)18(15,16)13-14-3-5-17-6-4-14/h1-2,7,13H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMNYJRGWHSMNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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